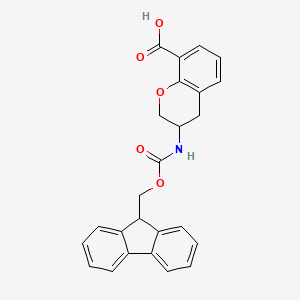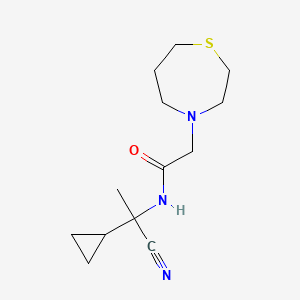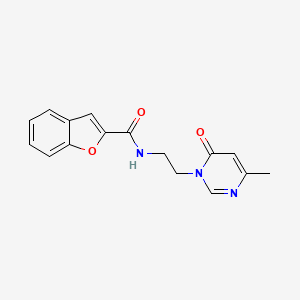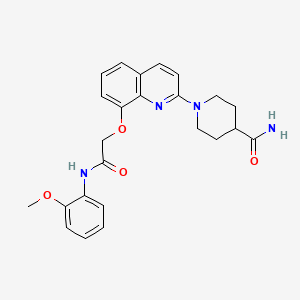
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO5 and its molecular weight is 415.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in various synthesis processes. For instance, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which is related, has been synthesized from 3‐bromopyruvic acid and N‐Fmoc‐thiourea obtained from potassium thiocyanate (Le & Goodnow, 2004).
- It is used in the synthesis of novel compounds, such as 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde imines and aroylhydrazones, which demonstrate ionochromic properties and form colored complexes with metal cations and certain anions (Nikolaeva et al., 2020).
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from this compound, is utilized to protect hydroxy-groups in organic synthesis. It can be removed under mild conditions while keeping other sensitive groups intact (Gioeli & Chattopadhyaya, 1982).
Structural and Physical Analysis
- The compound and its derivatives have been studied for their crystal structure and physical properties. For example, 9-Oxo-9H-fluorene-1-carboxylic acid exhibits a planar conformation with internal hydrogen bonding, which is significant in understanding molecular stacking (Coté et al., 1996).
- In another study, the crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a derivative, was analyzed to understand stereoisomerism in pharmaceutical synthesis (Rousselin et al., 2015).
Applications in Organic Chemistry
- It serves as a reagent in the preparation of 9-fluorenylmethoxycarbonyl derivatives of amines and amino acids, highlighting its versatility in organic synthesis (Wardrop & Bowen, 2003).
- The compound's derivatives have been used in synthesizing dipeptidyl urea esters, demonstrating its utility in the creation of complex organic molecules (Babu & Kantharaju, 2005).
Biomedical Research
- Derivatives of this compound have shown antimicrobial activities, as seen in the synthesis and evaluation of 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives (Mannam et al., 2020).
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-24(28)21-11-5-6-15-12-16(13-30-23(15)21)26-25(29)31-14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,16,22H,12-14H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAPVMQHMJPFMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2374490.png)

![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone](/img/structure/B2374493.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate](/img/structure/B2374495.png)
![7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2374496.png)
![2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2374497.png)

![(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2374500.png)

![N-(4-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2374505.png)
